An In-depth Technical Guide to 1-(2,3-Dimethylbenzyl)piperazine: Structure, Synthesis, and Scientific Context
An In-depth Technical Guide to 1-(2,3-Dimethylbenzyl)piperazine: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 1-(2,3-dimethylbenzyl)piperazine, a substituted piperazine derivative. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We will also draw comparisons to the isomeric and more widely documented compound, 1-(2,3-dimethylphenyl)piperazine, to provide a comprehensive scientific context.
Core Molecular Identity: Structure and Physicochemical Properties
A critical first step in the study of any chemical entity is the unambiguous definition of its structure. 1-(2,3-Dimethylbenzyl)piperazine belongs to the N-benzylpiperazine class of compounds. The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions[1]. One of these nitrogens is substituted with a 2,3-dimethylbenzyl group.
It is crucial to distinguish this "benzyl" structure from its "phenyl" analogue. The key difference lies in a methylene (-CH₂-) linker between the aromatic ring and the piperazine nitrogen in the benzyl derivative, which is absent in the phenyl derivative. This structural nuance significantly impacts the molecule's flexibility, basicity, and potential biological interactions.
Below is a summary of the key physicochemical properties for 1-(2,3-dimethylbenzyl)piperazine, calculated based on its structure, alongside the experimentally documented properties of its phenyl analogue for comparison.
| Property | 1-(2,3-Dimethylbenzyl)piperazine | 1-(2,3-Dimethylphenyl)piperazine |
| Chemical Structure | (See Diagram 1) | (See Diagram 1) |
| IUPAC Name | 1-[(2,3-Dimethylphenyl)methyl]piperazine | 1-(2,3-Dimethylphenyl)piperazine |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₈N₂[2][3] |
| Molecular Weight | 204.31 g/mol | 190.28 g/mol [2] |
| Canonical SMILES | CC1=C(C=CC=C1CN2CCNCC2)C | CC1=C(C(=CC=C1)N2CCNCC2)C[4] |
| CAS Number | Not readily available | 1013-22-5[2][3][4] |
Diagram 1: Chemical Structures
Caption: Comparative structures of the benzyl and phenyl derivatives.
Proposed Synthesis Protocol
The synthesis of N-monosubstituted piperazines, particularly N-benzylpiperazines, is a well-established process in organic chemistry[5][6]. The most direct and common method is the nucleophilic substitution reaction between piperazine and a suitable benzyl halide. For the target compound, 1-(2,3-dimethylbenzyl)piperazine, this would involve the reaction of piperazine with 2,3-dimethylbenzyl chloride.
A significant challenge in this synthesis is controlling the selectivity to achieve mono-substitution over di-substitution (at both nitrogen atoms). Using a large excess of piperazine is a common strategy to favor the formation of the monosubstituted product[2].
Step-by-Step Experimental Workflow
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve piperazine (4-6 molar equivalents) in a suitable solvent such as methanol or ethanol.
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Rationale: A polar protic solvent is chosen to dissolve the piperazine salt and the reactants. Using a large excess of piperazine statistically favors the mono-alkylation product.
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-
Addition of Reactant : While stirring the solution, add 2,3-dimethylbenzyl chloride (1 molar equivalent) dropwise from the dropping funnel at room temperature.
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Reaction : Heat the reaction mixture to reflux (approximately 65-78°C, depending on the solvent) and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Rationale: Heating provides the necessary activation energy for the nucleophilic substitution reaction.
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-
Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Work-up and Extraction : To the resulting residue, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to adjust the pH to >12. This deprotonates the piperazine salts. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
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Rationale: Basification liberates the free amine product, which is more soluble in organic solvents, allowing for its extraction from the aqueous phase containing inorganic salts.
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-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 1-(2,3-dimethylbenzyl)piperazine.[7]
Diagram 2: Synthesis Workflow
Caption: Proposed workflow for the synthesis of 1-(2,3-dimethylbenzyl)piperazine.
Structural Characterization and Validation
Following synthesis, the identity and purity of 1-(2,3-dimethylbenzyl)piperazine would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide the most definitive structural confirmation.
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¹H NMR : Expected signals would include two singlets for the two methyl groups on the aromatic ring, aromatic protons with a specific splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring, a singlet for the benzylic -CH₂- protons, and multiplets for the eight protons of the piperazine ring.
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¹³C NMR : The spectrum would show distinct signals for the two methyl carbons, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.
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Mass Spectrometry (MS) : This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₂₀N₂.
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Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, and N-H stretching if the secondary amine of the piperazine is present (which it should be in the final product).
Potential Applications and Research Context
While 1-(2,3-dimethylbenzyl)piperazine itself is not widely studied, the broader class of substituted piperazines is of significant interest in medicinal chemistry and pharmacology.[5]
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Pharmaceutical Intermediates : N-benzylpiperazine is a crucial intermediate in the synthesis of various pharmaceutical products, including drugs for treating tuberculosis and vasodilation.[2][7] The title compound could serve as a unique building block for creating novel drug candidates.
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Designer Drugs and Psychoactive Research : Many substituted piperazines, including benzylpiperazine (BZP), have been investigated and used recreationally for their psychoactive effects, often mimicking stimulants like amphetamines.[8][9][10] These compounds typically act on central dopamine, serotonin, and noradrenaline neurotransmission.[9][10] Any research into 1-(2,3-dimethylbenzyl)piperazine should consider this potential activity and be conducted with appropriate ethical and regulatory oversight.
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Sigma Receptor Ligands : Benzylpiperazine derivatives have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological conditions.[4][11] The specific substitution pattern on the benzyl ring can significantly influence binding affinity and selectivity, making 1-(2,3-dimethylbenzyl)piperazine a candidate for investigation in this area.
Conclusion
1-(2,3-Dimethylbenzyl)piperazine is a distinct chemical entity whose properties and synthesis can be confidently projected based on the established chemistry of N-substituted piperazines. This guide provides a foundational protocol for its synthesis and characterization, enabling researchers to produce and validate this compound for further study. Its structural similarity to pharmacologically active piperazine derivatives suggests potential utility as a research tool or a scaffold for drug discovery, particularly in the fields of neuroscience and medicinal chemistry. The clear distinction from its phenyl analogue, 1-(2,3-dimethylphenyl)piperazine, is essential for precise scientific inquiry.
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